

Introduction to Valence Shell Electron Pair Repulsion (VSEPR) Theory

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrosyl fluoride*

Cat. No.: *B1213285*

[Get Quote](#)

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model in chemistry used to predict the three-dimensional geometry of individual molecules.^{[1][2]} The core premise of VSEPR theory is that the valence electron pairs surrounding a central atom repel each other and will adopt an arrangement that minimizes this repulsion, thereby determining the molecule's shape.^[1] This theory considers both bonding pairs (electrons shared between two atoms) and non-bonding lone pairs. A key principle is that the repulsive forces are not equal; lone pair-lone pair repulsion is the strongest, followed by lone pair-bonding pair repulsion, and finally, bonding pair-bonding pair repulsion is the weakest.^[1] This hierarchy of repulsion is crucial for accurately predicting deviations from idealized bond angles in many molecules.

VSEPR Analysis of Nitrosyl Fluoride (FNO)

To determine the molecular geometry of **nitrosyl fluoride** (FNO), a systematic approach based on VSEPR theory is employed, starting with its Lewis structure.

Lewis Structure of Nitrosyl Fluoride

- Identify the Central Atom: Nitrogen (N) is the central atom as it is the least electronegative compared to oxygen (O) and fluorine (F).^[3]
- Calculate Total Valence Electrons: The total number of valence electrons is the sum of the valence electrons of each atom:

- Nitrogen (Group 15) contributes 5 electrons.
- Oxygen (Group 16) contributes 6 electrons.
- Fluorine (Group 17) contributes 7 electrons.
- Total Valence Electrons = $5 + 6 + 7 = 18$.^[3]
- Arrange Electrons and Form Bonds: A double bond is formed between nitrogen and oxygen, and a single bond is formed between nitrogen and fluorine. This arrangement satisfies the octet rule for all atoms and accounts for all 18 valence electrons. The resulting Lewis structure shows one non-bonding lone pair of electrons on the central nitrogen atom.^{[3][4]}

Molecular Geometry Prediction

- Electron Domains: The central nitrogen atom in FNO has three regions of electron density, also known as electron domains: one N-F single bond, one N=O double bond (which counts as a single domain in VSEPR theory), and one lone pair of electrons.^[5]
- Electron Geometry: With three electron domains, the VSEPR model predicts a trigonal planar arrangement to minimize repulsion, where the domains are ideally 120° apart.^[5]
- Molecular Geometry: The molecular geometry describes the arrangement of only the atoms. Since one of the three electron domains is a lone pair, the resulting molecular shape is bent (or V-shaped).^{[3][5][6]} The lone pair on the nitrogen atom exerts a greater repulsive force than the bonding pairs, pushing the fluorine and oxygen atoms closer together.^{[1][4]} This reduces the F-N-O bond angle from the ideal 120° of a perfect trigonal planar geometry.^[4] Experimental data confirms this, showing a bond angle of approximately 110° .^[5]

Quantitative Molecular Data

Experimental studies, primarily using microwave spectroscopy and gas-phase electron diffraction, have provided precise data on the bond lengths and bond angle of the FNO molecule. This data is summarized in the table below.

Parameter	Experimental Value (Gas Phase)	Reference
F-N-O Bond Angle	110.1°	[7]
~111°	[3]	
N=O Bond Length	1.136 Å	[7][8]
N-F Bond Length	1.512 Å	[7][8]

Note: Bond lengths and angles can differ slightly in the solid state due to intermolecular interactions. For instance, the N-F bond is reported to be longer in the solid phase at 165.1(3) pm.[9]

Experimental Protocols for Structure Determination

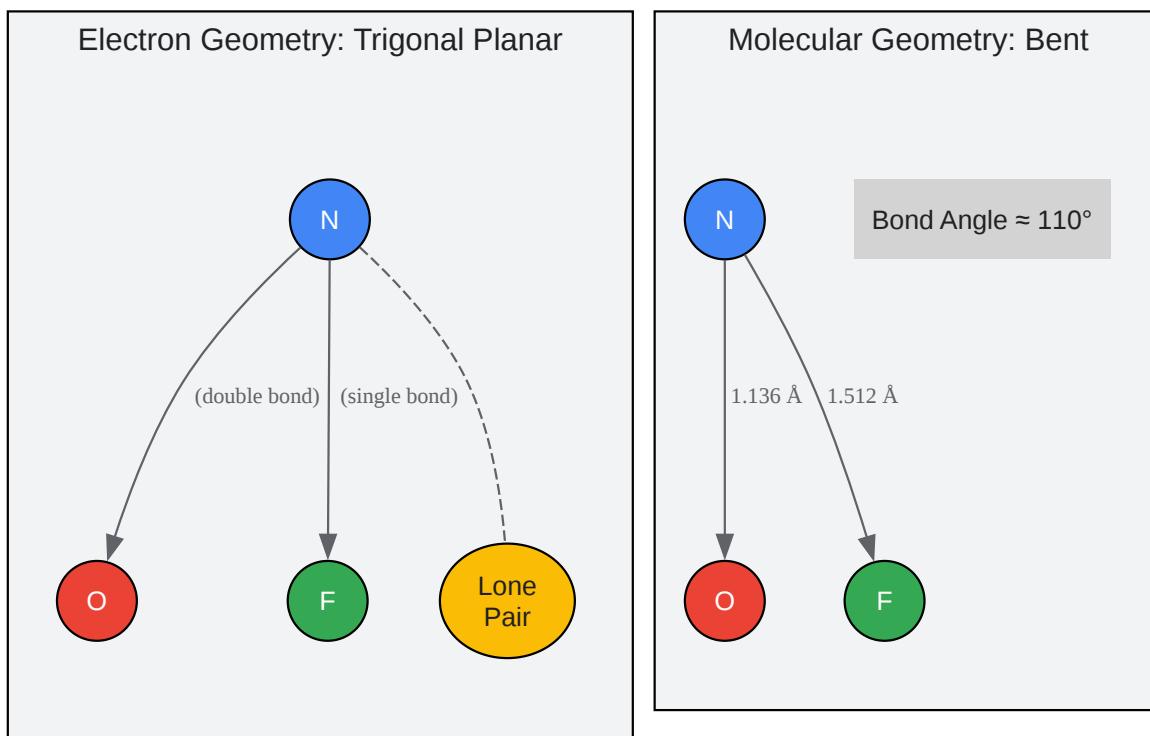
The determination of the precise molecular geometry of a gaseous molecule like **nitrosyl fluoride** relies on sophisticated spectroscopic techniques.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.

- Principle: Molecules with a permanent dipole moment (like FNO) absorb microwave radiation at specific frequencies, causing them to transition to higher rotational energy levels.
- Methodology:
 - A sample of gaseous FNO is introduced into a waveguide under low pressure.
 - Microwave radiation is swept across a range of frequencies.
 - A detector measures the absorption of radiation as a function of frequency, generating a rotational spectrum.
 - The frequencies of the absorption lines are used to calculate the molecule's moments of inertia.

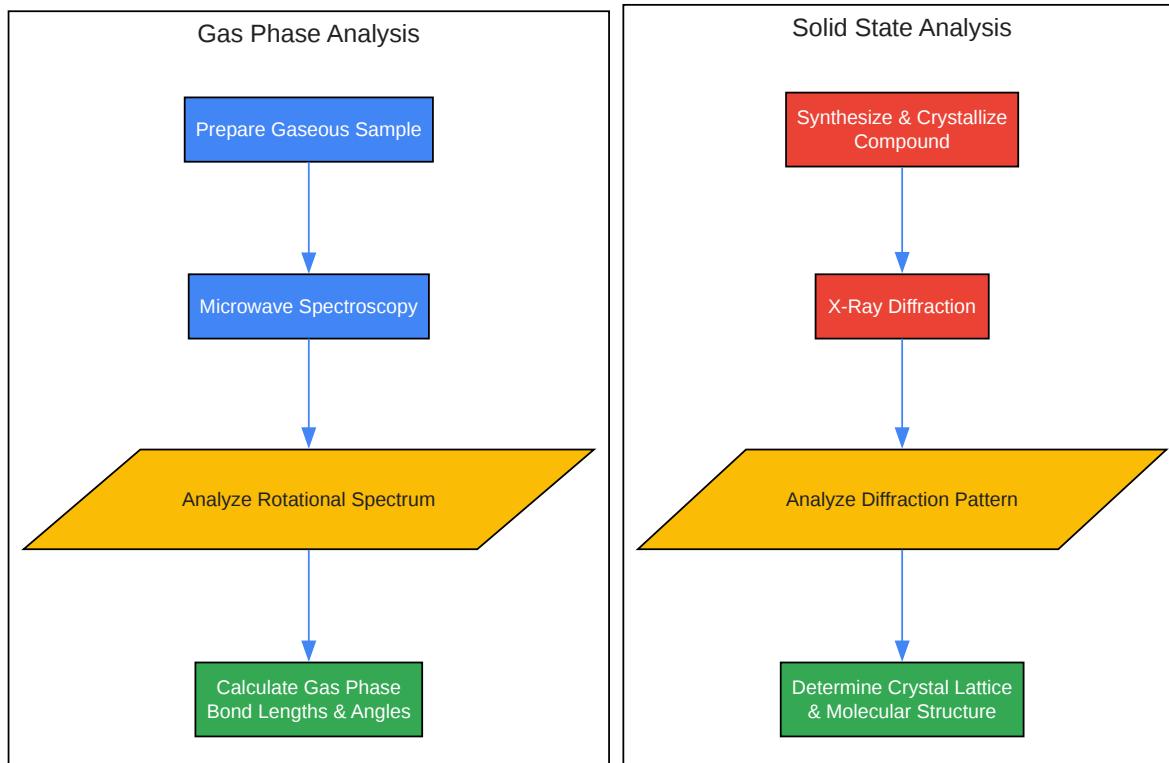
- From the moments of inertia of the primary molecule and its isotopically substituted variants (e.g., $^{18}\text{O}^{14}\text{NF}$ and $^{16}\text{O}^{15}\text{NF}$), a set of simultaneous equations can be solved to yield highly precise bond lengths and bond angles.[8]


X-ray Crystallography

For determining the structure in the solid state, X-ray crystallography is the standard method.

- Principle: This technique relies on the diffraction of X-rays by the ordered lattice of atoms in a single crystal.
- Methodology:
 - Nitrosyl fluoride** is cooled until it crystallizes (melting point: -166 °C).[6]
 - A suitable single crystal is selected and mounted on a diffractometer.
 - The crystal is irradiated with a monochromatic X-ray beam.
 - The diffracted X-rays produce a pattern of spots of varying intensity.
 - The positions and intensities of these spots are analyzed to generate a three-dimensional electron density map of the unit cell, from which the positions of the atoms and thus the molecular structure can be determined.[8]

Visualizations


VSEPR Model of Nitrosyl Fluoride (FNO)

[Click to download full resolution via product page](#)

Caption: VSEPR model illustrating the bent molecular geometry of **Nitrosyl Fluoride**.

Experimental Workflow for Molecular Structure Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining molecular geometry in gas and solid phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VSEPR theory - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]
- 5. topblogtenz.com [topblogtenz.com]
- 6. Nitrosyl fluoride - Wikipedia [en.wikipedia.org]
- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. [F(NO)] | Chemdex [winter.group.shef.ac.uk]
- To cite this document: BenchChem. [Introduction to Valence Shell Electron Pair Repulsion (VSEPR) Theory]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213285#nitrosyl-fluoride-molecular-geometry-and-vsepr-model\]](https://www.benchchem.com/product/b1213285#nitrosyl-fluoride-molecular-geometry-and-vsepr-model)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com